tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate
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Description
Tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H25FN4O3 and its molecular weight is 376.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized through various chemical reactions and characterized using techniques like LCMS, NMR, IR, and XRD. It crystallizes in the monoclinic crystal system, demonstrating specific molecular architecture, which has implications for its biological activity (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Preliminary biological evaluations have been conducted, revealing that the compound shows moderate anthelmintic activity and poor antibacterial activity. This suggests potential applications in specific areas of parasitology and microbiology (Sanjeevarayappa et al., 2015).
Synthesis of Analogues
- Research on structurally similar compounds indicates potential in synthesizing nociceptin antagonists and other biologically active derivatives. These analogues can be synthesized efficiently, which is crucial for their potential pharmaceutical applications (Jona et al., 2009).
Fungicidal Activity
- Similar triazolyl compounds have shown moderate to excellent fungicidal activity against certain pathogens, indicating the potential use of this compound in agricultural or antimicrobial applications (Mao et al., 2013).
Pharmacologically Useful Core
- The sterically congested piperazine derivative of this compound shows novel chemistry with pharmacologically useful core, indicating its potential in drug development (Gumireddy et al., 2021).
Properties
IUPAC Name |
tert-butyl 3-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O3/c1-19(2,3)27-18(26)23-10-6-7-13(12-23)11-16-21-22-17(25)24(16)15-9-5-4-8-14(15)20/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUDQMHURAKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=NNC(=O)N2C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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